An In-depth Technical Guide to Tris(hydroxymethyl)phosphine Oxide: Core Properties and Applications
An In-depth Technical Guide to Tris(hydroxymethyl)phosphine Oxide: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tris(hydroxymethyl)phosphine (B1196123) oxide (THPO) is an organophosphorus compound with the chemical formula (HOCH₂)₃PO. It is a white, crystalline solid that is highly soluble in water.[1] THPO has garnered significant interest in various scientific and industrial fields due to its versatile chemical properties. Primarily recognized as an efficient, halogen-free flame retardant, its utility extends to being a crucial intermediate in the synthesis of other organophosphorus compounds, including ligands and materials for drug delivery.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of THPO, including its synthesis, chemical characteristics, and key applications, with a focus on providing researchers and professionals in drug development with essential technical data and methodologies.
Chemical and Physical Properties
The core properties of tris(hydroxymethyl)phosphine oxide are summarized in the tables below, providing a quick reference for its physical characteristics and chemical identifiers.
Table 1: Physical and Chemical Properties of Tris(hydroxymethyl)phosphine Oxide
| Property | Value | Reference |
| Molecular Formula | C₃H₉O₄P | [2] |
| Molecular Weight | 140.07 g/mol | [2] |
| Appearance | White crystalline solid | |
| Melting Point | 56-58 °C | [4] |
| Boiling Point | Decomposes upon attempted distillation | [5] |
| Solubility | Highly soluble in water; soluble in alcohols | [1][5] |
| Density | 1.478 g/cm³ (predicted) | [4] |
| CAS Number | 1067-12-5 | [2] |
| PubChem CID | 70598 | [2] |
Table 2: Spectroscopic Data for Tris(hydroxymethyl)phosphine Oxide
| Spectroscopic Technique | Characteristic Peaks/Signals |
| ³¹P NMR (D₂O) | δ 48.9 ppm (singlet) |
| ¹³C NMR (D₂O) | δ 52.2 ppm (doublet) |
| ¹H NMR (D₂O) | δ 4.20 ppm (doublet, J(P,H) = 3.1 Hz) |
| Infrared (IR) | Strong bands at 1043 cm⁻¹ and 1134 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak at m/e 124 (for the corresponding phosphine) |
Synthesis of Tris(hydroxymethyl)phosphine Oxide
THPO is primarily synthesized through the oxidation of tris(hydroxymethyl)phosphine (THP) or by the treatment of tetrakis(hydroxymethyl)phosphonium (B1206150) salts, such as the chloride (THPC) or sulfate (B86663) (THPS), with a base.[3]
Experimental Protocol 1: Synthesis from Tris(hydroxymethyl)phosphine (THP)
This protocol describes the synthesis of THPO via the oxidation of THP using hydrogen peroxide.
Materials:
-
Tris(hydroxymethyl)phosphine (THP)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve a known amount of tris(hydroxymethyl)phosphine in deionized water.
-
With continuous stirring, slowly add a stoichiometric excess of 30% hydrogen peroxide solution to the flask. The reaction is exothermic, so the addition should be controlled to maintain a safe temperature.
-
After the addition is complete, gently heat the reaction mixture to approximately 50 °C for several hours to ensure the complete oxidation of THP to THPO.
-
The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the disappearance of the THP signal and the appearance of the THPO signal at approximately 49 ppm.
-
Once the reaction is complete, the water and any excess hydrogen peroxide are removed under reduced pressure using a rotary evaporator to yield the crude THPO product.
-
The resulting white solid can be further purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Protocol 2: Synthesis from Tetrakis(hydroxymethyl)phosphonium Chloride (THPC)
This method involves the use of a strongly basic anion exchange resin to convert THPC to THPO.[1]
Materials:
-
Tetrakis(hydroxymethyl)phosphonium chloride (THPC)
-
Strongly basic anion exchange resin (hydroxide form)
-
Deionized water
-
Beaker or flask
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Prepare a slurry of the strongly basic anion exchange resin in deionized water.
-
Dissolve the tetrakis(hydroxymethyl)phosphonium chloride in deionized water.
-
Slowly add the THPC solution to the resin slurry with stirring. An excess of the basic resin is required for the conversion to THPO.[1]
-
The reaction mixture is stirred for a period sufficient to allow for the complete conversion of THPC to THPO. The progress can be monitored by analyzing aliquots of the aqueous phase by ³¹P NMR.
-
Once the reaction is complete, the resin is removed by filtration.
-
The aqueous filtrate, containing the THPO, is collected.
-
The water is removed from the filtrate under reduced pressure using a rotary evaporator to yield the tris(hydroxymethyl)phosphine oxide product.
-
The product can be purified by recrystallization.
Reactivity and Applications
Tris(hydroxymethyl)phosphine oxide is a reactive molecule due to the presence of three primary alcohol functionalities and a polar phosphine (B1218219) oxide group.[6] The hydroxyl groups can undergo esterification, etherification, and reactions with isocyanates, making THPO a valuable crosslinker or chain extender in the synthesis of flame-retardant polymers such as polyurethanes, polyesters, and polyethers.[3][6]
The phosphine oxide group imparts thermal stability and can act as a ligand for metal ions.[6] Halogenation of the hydroxyl groups leads to the formation of tris(halomethyl)phosphine oxides, which are versatile intermediates for the synthesis of other functionalized organophosphorus compounds.[3]
In the context of drug development, THPO and its derivatives have been explored as scaffolds for the synthesis of novel therapeutic agents and as components of drug delivery systems.[6] Its high water solubility and low toxicity profile make it an attractive building block for biocompatible materials.
Logical Workflow: Synthesis and Characterization of THPO
As no specific biological signaling pathways involving THPO have been identified in the scientific literature, the following diagram illustrates the logical workflow for its synthesis and characterization, a critical process for its application in research and development.
Conclusion
Tris(hydroxymethyl)phosphine oxide is a versatile and valuable compound with a well-established role in materials science and emerging potential in other fields, including pharmaceuticals. Its straightforward synthesis, high reactivity of its hydroxyl groups, and the stability of the phosphine oxide core make it an attractive building block for a wide range of applications. This guide provides the fundamental data and experimental context necessary for researchers and drug development professionals to effectively utilize THPO in their work. The provided experimental protocols offer a starting point for the synthesis and subsequent modification of this important organophosphorus compound.
References
- 1. US3833661A - Novel process for the preparation of tris(hydroxymethyl)phosphine and tris(hydroxymethyl)phosphine oxide - Google Patents [patents.google.com]
- 2. Tris(hydroxymethyl)phosphine oxide | C3H9O4P | CID 70598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Tris(hydroxymethyl)phosphine - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
